molecular formula C19H13F B1218068 12-Fluoro-5-methylchrysene CAS No. 61413-38-5

12-Fluoro-5-methylchrysene

Cat. No.: B1218068
CAS No.: 61413-38-5
M. Wt: 260.3 g/mol
InChI Key: PKWOZBMMJBJRKD-UHFFFAOYSA-N
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Description

12-Fluoro-5-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorine atom at the 12-position (a peri position) and a methyl group at the 5-position of the chrysene backbone. This compound has been extensively studied due to its significantly lower tumorigenic activity compared to its parent compound, 5-methylchrysene, a known potent environmental carcinogen . The reduced carcinogenicity is attributed to the fluorine atom's steric and electronic effects, which alter metabolic activation pathways critical for DNA adduct formation .

Properties

CAS No.

61413-38-5

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

12-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-10-13-6-2-3-7-14(13)17-11-18(20)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3

InChI Key

PKWOZBMMJBJRKD-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)F

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)F

Other CAS No.

61413-38-5

Synonyms

12-fluoro-5-methylchrysene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Effects

The carcinogenicity of fluorinated 5-methylchrysene derivatives is highly dependent on the position of fluorine substitution:

  • Peri-position fluorine (12-F, 1-F, 3-F) : These derivatives (e.g., 12-fluoro-5-methylchrysene, 1-fluoro-5-methylchrysene, 3-fluoro-5-methylchrysene) exhibit reduced tumor-initiating activity due to steric hindrance at sites critical for metabolic activation .

Table 1: Tumor-Initiating Activity of Fluorinated 5-Methylchrysene Derivatives

Compound Tumor Incidence (Mice) Relative Potency vs. 5-Methylchrysene Key Structural Feature
5-Methylchrysene High 1.0 (Reference) Bay-region methyl group
This compound Low 0.2–0.3 Peri-fluorine inhibition
7-Fluoro-5-methylchrysene High 1.0 Unhindered metabolic site
1-Fluoro-5-methylchrysene Low 0.3 Peri-fluorine inhibition
Metabolic Activation and Dihydrodiol Formation

The 1,2-dihydrodiol metabolite of 5-methylchrysene is a proximate carcinogen that undergoes further epoxidation to form DNA-binding diol-epoxides. Fluorine at the 12-position disrupts this pathway:

  • In mouse epidermis, the ratio of 7,8-dihydrodiol (non-carcinogenic) to 1,2-dihydrodiol (carcinogenic) for this compound is 68:1, versus 1:1 for 5-methylchrysene .
  • Pretreatment with 3-methylcholanthrene (a cytochrome P450 inducer) increases dihydrodiol formation but maintains the skewed ratio, confirming fluorine's inhibitory role .

Table 2: Key Metabolic Differences

Parameter This compound 5-Methylchrysene
Major Epidermal Metabolite 7,8-Dihydrodiol 1,2-Dihydrodiol
1,2-Dihydrodiol Formation Inhibited (peri-F effect) Unhindered
Carcinogenic Potential Low High
Mutagenicity and Mechanistic Insights
  • Mutagenicity : this compound shows weaker mutagenic activity in Salmonella typhimurium TA100 compared to 5-methylchrysene, aligning with its lower tumorigenicity .
  • Mechanistic Basis: The peri-fluorine atom disrupts enzymatic oxidation at the adjacent 1,2-position, preventing the formation of carcinogenic diol-epoxides. This effect is absent in derivatives with fluorine at non-peri positions (e.g., 7-F) .
Structural Requirements for Carcinogenicity

Two structural features govern carcinogenicity in this series:

Bay-region methyl group : Enhances metabolic activation by stabilizing reactive intermediates.

Unhindered peri position : Allows enzymatic access to form 1,2-dihydrodiol. Substitution with fluorine or other bulky groups (e.g., methoxy, methyl) at peri positions reduces activity .

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